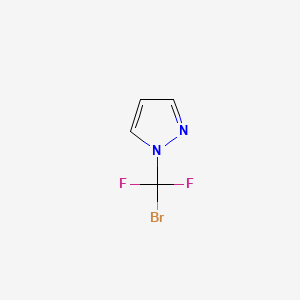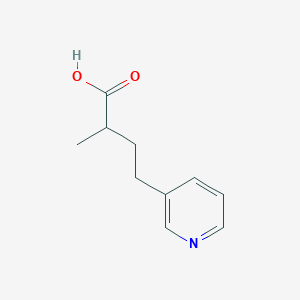
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a hydroxyl group attached to a propanol chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (S)-1-(2,4-dimethoxyphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
化学反応の分析
Types of Reactions
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: (S)-1-(2,4-dimethoxyphenyl)propan-2-one or (S)-1-(2,4-dimethoxyphenyl)propanal.
Reduction: (S)-1-(2,4-dimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- ®-1-(2,4-dimethoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
- 1-(2,4-dimethoxyphenyl)ethanol: A structurally similar compound with one less carbon in the propanol chain.
- 1-(2,4-dimethoxyphenyl)propan-1-ol: A positional isomer with the hydroxyl group attached to the first carbon of the propanol chain.
Uniqueness
(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. The presence of methoxy groups at the 2 and 4 positions also contributes to its distinct chemical reactivity and interactions.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
(2S)-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 |
InChIキー |
GQZAFJKRMBGHPU-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC1=C(C=C(C=C1)OC)OC)O |
正規SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


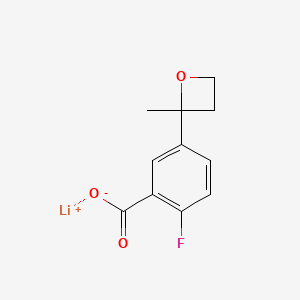
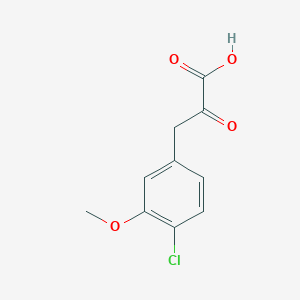
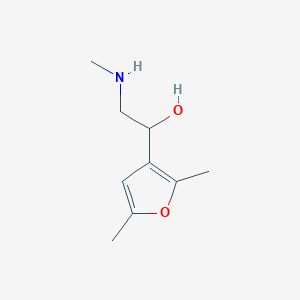



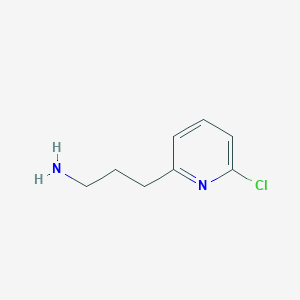
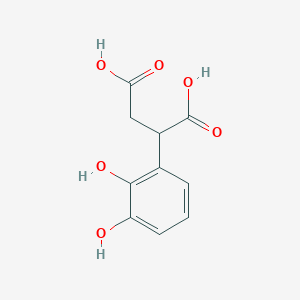
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)

